molecular formula C5H7N3 B2483092 N-methylpyridazin-3-amine CAS No. 45588-95-2

N-methylpyridazin-3-amine

Cat. No. B2483092
CAS RN: 45588-95-2
M. Wt: 109.132
InChI Key: TWLUCQHODWVRCF-UHFFFAOYSA-N
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Description

"N-methylpyridazin-3-amine" is a chemical compound that likely shares characteristics with pyridazine derivatives. Pyridazines are heterocyclic aromatic compounds with varying applications in chemistry, including pharmaceuticals and agrochemicals. The compound's synthesis, molecular structure, and properties are of interest in various chemical research and application areas.

Synthesis Analysis

The synthesis of pyridazine derivatives can involve multiple steps, including cyclization reactions of N-aminodiazinium derivatives to form pyrazolo-diazines, showcasing the complexity and versatility of reactions involving pyridazine rings (Kasuga, Hirobe, & Okamoto, 1974). Additionally, solvent-free interactions and transformations under specific conditions highlight the diverse synthetic approaches that can be employed (Shtaitz et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-methylpyridazin-3-amine" can be elucidated using techniques such as NMR and ESI-MS, which provide insights into the compound's atomic arrangement and functional groups. X-Ray crystallography data further aid in understanding the spatial arrangement and bonding within the molecule, revealing detailed structural information (Shtaitz et al., 2023).

Chemical Reactions and Properties

Pyridazine derivatives participate in various chemical reactions, highlighting their reactivity and the potential for functionalization. For instance, cascade reactions involving α-ketocarbazones and primary or secondary amines can yield triazinones and pyridazinones, showcasing divergent reactivity based on the amine type (Derasp, Vincent-Rocan, & Beauchemin, 2016).

Scientific Research Applications

Catalysis and Synthesis

N-methylpyridazin-3-amine has applications in homogeneous catalysis, particularly in the synthesis of N-substituted nicotinamide related compounds. This process involves palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, allowing for the creation of biologically significant compounds (Takács, Jakab, Petz, & Kollár, 2007).

Photochemical Reactions

It is also used in photochemical reactions to produce N-substituted pyrroles from pyridazine N-oxides. This process involves irradiating a mixture of pyridazine N-oxide and primary amine, leading to the formation of corresponding N-substituted pyrroles (Tsuchiya, Arai, & Igeta, 1973).

Polymer Science

In the field of polymer science, N-methylpyridazin-3-amine is involved in the study of gel inhibitor assisted dissolution of polyaniline. This involves using secondary amines to inhibit gel formation in solutions of polyaniline, enhancing solubility and reducing solution viscosity (Yang & Mattes, 1999).

Green Chemistry

N-methylpyridazin-3-amine plays a role in green chemistry, particularly in the expedient synthesis of N-methyl- and N-alkylamines via reductive amination. This process uses earth-abundant metal-based catalysts for the synthesis of life-science molecules and other chemicals (Senthamarai et al., 2018).

Electrophilic Amination

Electrophilic amination of carbanions using N-carboxamido oxaziridines is another application. This process involves the preparation of 3-aryl-N-carboxamido oxaziridines, used for electrophilic amination of carbanions, which is crucial in synthesizing various compounds (Armstrong, Atkin, & Swallow, 2000).

properties

IUPAC Name

N-methylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-6-5-3-2-4-7-8-5/h2-4H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLUCQHODWVRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpyridazin-3-amine

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